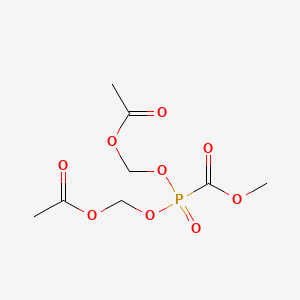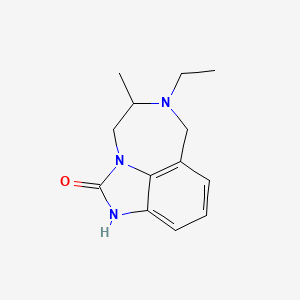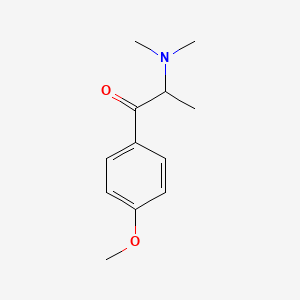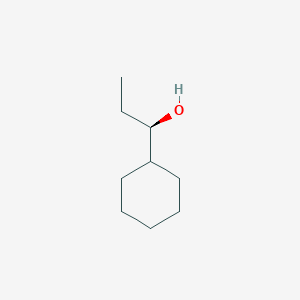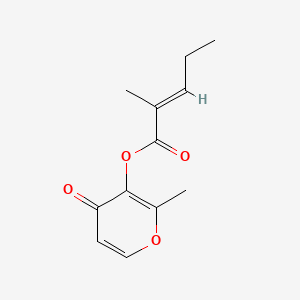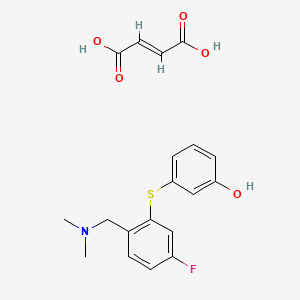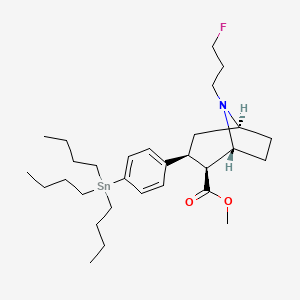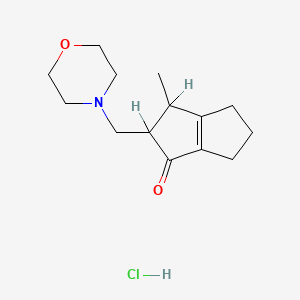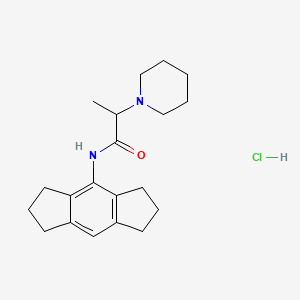
N-(1,2,3,5,6,7-Hexahydro-s-indacen-4-yl)-alpha-methyl-1-piperidineacetamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,2,3,5,6,7-Hexahydro-s-indacen-4-yl)-alpha-methyl-1-piperidineacetamide hydrochloride is a complex organic compound with potential applications in medicinal chemistry. This compound is known for its unique structure, which includes a hexahydro-s-indacenyl group and a piperidineacetamide moiety. It has been studied for its potential as an inhibitor of specific biological pathways, making it a candidate for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,2,3,5,6,7-Hexahydro-s-indacen-4-yl)-alpha-methyl-1-piperidineacetamide hydrochloride typically involves multiple steps. One common approach is to start with the preparation of the hexahydro-s-indacenyl intermediate, followed by the introduction of the piperidineacetamide group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time. The final product is then purified using techniques such as crystallization or chromatography to obtain the hydrochloride salt form.
Chemical Reactions Analysis
Types of Reactions
N-(1,2,3,5,6,7-Hexahydro-s-indacen-4-yl)-alpha-methyl-1-piperidineacetamide hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
N-(1,2,3,5,6,7-Hexahydro-s-indacen-4-yl)-alpha-methyl-1-piperidineacetamide hydrochloride has been explored for various scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It has potential as a tool for studying specific biological pathways.
Industry: It may be used in the development of new materials or as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(1,2,3,5,6,7-Hexahydro-s-indacen-4-yl)-alpha-methyl-1-piperidineacetamide hydrochloride involves its interaction with specific molecular targets. For example, it has been shown to inhibit the NLRP3 inflammasome, a protein complex involved in the inflammatory response . This inhibition occurs through the binding of the compound to the NLRP3 protein, preventing its activation and subsequent inflammatory signaling.
Comparison with Similar Compounds
Similar Compounds
- N-((1,2,3,5,6,7-Hexahydro-s-indacen-4-yl)carbamoyl)-1-isopropyl-1H-pyrazole-3-sulfonamide
- N-((1,2,3,5,6,7-Hexahydro-s-indacen-4-yl)carbamoyl)-4,5,6,7-tetrahydrobenzofuran-2-sulfonamide
Uniqueness
N-(1,2,3,5,6,7-Hexahydro-s-indacen-4-yl)-alpha-methyl-1-piperidineacetamide hydrochloride is unique due to its specific structural features and its potent inhibitory effects on the NLRP3 inflammasome. This makes it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
85564-90-5 |
|---|---|
Molecular Formula |
C20H29ClN2O |
Molecular Weight |
348.9 g/mol |
IUPAC Name |
N-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)-2-piperidin-1-ylpropanamide;hydrochloride |
InChI |
InChI=1S/C20H28N2O.ClH/c1-14(22-11-3-2-4-12-22)20(23)21-19-17-9-5-7-15(17)13-16-8-6-10-18(16)19;/h13-14H,2-12H2,1H3,(H,21,23);1H |
InChI Key |
SRTYTKZWAYSEDQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC1=C2CCCC2=CC3=C1CCC3)N4CCCCC4.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



